molecular formula C14H21N5O3S B070749 6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine CAS No. 167309-33-3

6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine

Cat. No.: B070749
CAS No.: 167309-33-3
M. Wt: 339.42 g/mol
InChI Key: GSGDAROOKLHPTF-UHFFFAOYSA-N
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Description

6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is a complex organic compound that features a unique combination of cyclohexane, methanesulfonamide, and triazolopyridazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or triazolopyridazine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,2-Pentamethylene-3-sulfamoyl-1-propoxy)-7-methyl(1,2,4)triazolo(1,5-b)pyridazine is unique due to its specific combination of cyclohexane, methanesulfonamide, and triazolopyridazine moieties, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

167309-33-3

Molecular Formula

C14H21N5O3S

Molecular Weight

339.42 g/mol

IUPAC Name

[1-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]cyclohexyl]methanesulfonamide

InChI

InChI=1S/C14H21N5O3S/c1-11-7-12-16-10-17-19(12)18-13(11)22-8-14(9-23(15,20)21)5-3-2-4-6-14/h7,10H,2-6,8-9H2,1H3,(H2,15,20,21)

InChI Key

GSGDAROOKLHPTF-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N

Canonical SMILES

CC1=CC2=NC=NN2N=C1OCC3(CCCCC3)CS(=O)(=O)N

167309-33-3

Synonyms

[1-[(4-methyl-1,2,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen-3-yl)o xymethyl]cyclohexyl]methanesulfonamide

Origin of Product

United States

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